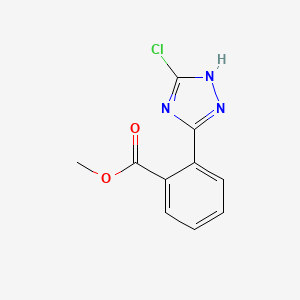![molecular formula C14H11BrN2O2S B1440613 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 1192251-87-8](/img/structure/B1440613.png)
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a chemical compound . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
A novel series of benzimidazole derivatives, including 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Another study reported a rapid practical process for the synthesis of 2,4,5-trisubstituted-imidazoles from readily available starting materials .Applications De Recherche Scientifique
Antimicrobial Applications
- Antimicrobial Additives in Coatings and Inks : A study by El‐Wahab et al. (2015) demonstrated that compounds related to 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, when incorporated into polyurethane varnishes and printing ink pastes, exhibited significant antimicrobial effects.
- Synthesis of Novel Imidazoles for Antimicrobial Applications : Narwal et al. (2012) investigated the synthesis of various imidazole derivatives, including those similar to the compound , for potential use as antimicrobial agents (Narwal et al., 2012).
- Anti-Cancer Activity : Karam and Hessoon (2021) researched the preparation and anti-cancer activity of compounds including 2-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol, a related compound, showing promising results against breast cancer cells (Karam & Hessoon, 2021).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Cozzi and Pillan (1988) described the synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones, compounds related to the targeted compound, and discussed their chemical properties (Cozzi & Pillan, 1988).
- Photophysical Properties : Lin et al. (2016) synthesized new Ir(III) complexes using ligands related to 2-(4-bromophenyl)-1H-benzo[d]imidazole, analyzing their structures and photophysical properties (Lin et al., 2016).
Pharmaceutical and Medicinal Chemistry
- Cardiac Electrophysiological Activity : Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as class III agents (Morgan et al., 1990).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-20(18,19)11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIXSXAQCFYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



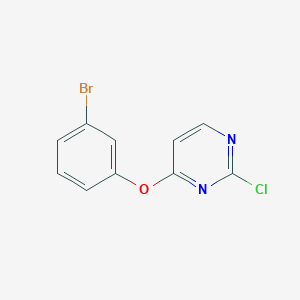
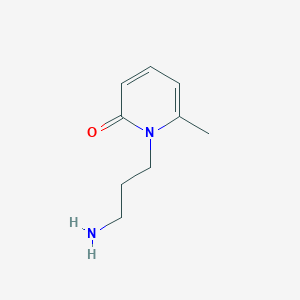
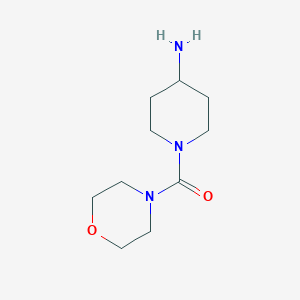
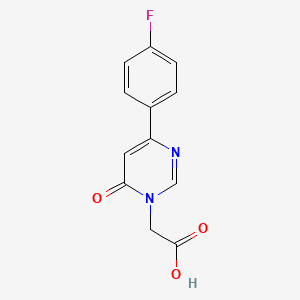
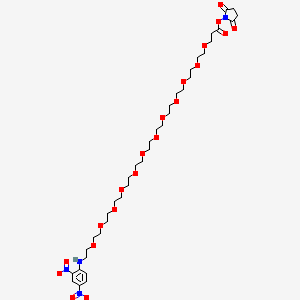

![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)
![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
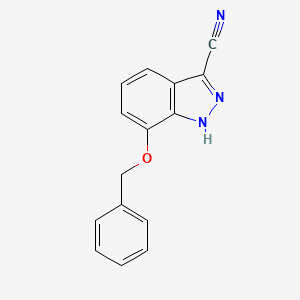
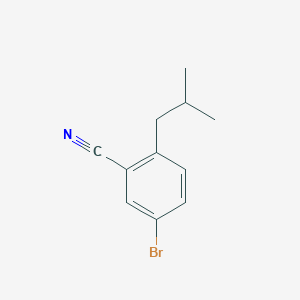
![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
